molecular formula C11H9BrN2O3 B8716624 Ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate

Cat. No. B8716624
M. Wt: 297.10 g/mol
InChI Key: NSXNTORVLAYJOV-UHFFFAOYSA-N
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Patent
US09308207B2

Procedure details

Methyl 2-amino-4-bromobenzoate was prepared from the corresponding acid by Fischer esterification. A mixture of methyl 2-amino-4-bromobenzoate (1.1 g, 4.8 mmol) and ethyl carbonocyanidate (0.95 g, 9.66 mmol) in HOAc (4 mL) was treated with a s12 N HCl (0.4 mL) and the resulting mixture was stirred at 70° C. for 3 h. After cooling to rt, water was added followed by addition of aq sodium hydrogen carbonate to pH ˜5. The precipitated solid was filtered and washed thoroughly with water and diethyl ether to afford ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (825 mg, 58%). 1H NMR (300 MHz, DMSO-d6) δ 12.82 (s, 1H), 8.06-8.09 (m, 2H), 7.81 (d, J=8.4 Hz, 1H), 4.38 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H); LC-MS (ESI) m/z 296 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([C:18]#[N:19])(=[O:17])[O:14][CH2:15][CH3:16].Cl.C(=O)([O-])O.[Na+]>CC(O)=O.O>[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:6])[NH:19][C:18]([C:13]([O:14][CH2:15][CH3:16])=[O:17])=[N:1]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Quantity
0.95 g
Type
reactant
Smiles
C(OCC)(=O)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed thoroughly with water and diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Type
product
Smiles
BrC1=CC=C2C(NC(=NC2=C1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09308207B2

Procedure details

Methyl 2-amino-4-bromobenzoate was prepared from the corresponding acid by Fischer esterification. A mixture of methyl 2-amino-4-bromobenzoate (1.1 g, 4.8 mmol) and ethyl carbonocyanidate (0.95 g, 9.66 mmol) in HOAc (4 mL) was treated with a s12 N HCl (0.4 mL) and the resulting mixture was stirred at 70° C. for 3 h. After cooling to rt, water was added followed by addition of aq sodium hydrogen carbonate to pH ˜5. The precipitated solid was filtered and washed thoroughly with water and diethyl ether to afford ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (825 mg, 58%). 1H NMR (300 MHz, DMSO-d6) δ 12.82 (s, 1H), 8.06-8.09 (m, 2H), 7.81 (d, J=8.4 Hz, 1H), 4.38 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H); LC-MS (ESI) m/z 296 (M+H)+.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:13]([C:18]#[N:19])(=[O:17])[O:14][CH2:15][CH3:16].Cl.C(=O)([O-])O.[Na+]>CC(O)=O.O>[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:6])[NH:19][C:18]([C:13]([O:14][CH2:15][CH3:16])=[O:17])=[N:1]2)=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Quantity
0.95 g
Type
reactant
Smiles
C(OCC)(=O)C#N
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed thoroughly with water and diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Type
product
Smiles
BrC1=CC=C2C(NC(=NC2=C1)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 115.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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